2-Pyrazolin-5-one, dithiobis(ethyleneiminomethylidyne)bis(1,3-diphenyl-
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Overview
Description
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two pyrazoline rings, each substituted with phenyl groups, and is linked by a diaza-dithiadecane chain. The presence of multiple functional groups, including pyrazoline and thioether, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane typically involves the following steps:
Formation of Pyrazoline Rings: The initial step involves the synthesis of 1,3-diphenyl-5-oxo-2-pyrazoline through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Linking the Pyrazoline Units: The two pyrazoline units are then linked via a diaza-dithiadecane chain. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane undergoes various types of chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazoline rings can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro- or halogen-substituted derivatives
Scientific Research Applications
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane involves its interaction with molecular targets through its functional groups. The pyrazoline rings and thioether linkages enable the compound to bind to metal ions, proteins, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
Uniqueness
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is unique due to its combination of pyrazoline and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from other similar compounds.
Properties
CAS No. |
24702-44-1 |
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Molecular Formula |
C36H32N6O2S2 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
4-[2-[2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H32N6O2S2/c43-35-31(33(27-13-5-1-6-14-27)39-41(35)29-17-9-3-10-18-29)25-37-21-23-45-46-24-22-38-26-32-34(28-15-7-2-8-16-28)40-42(36(32)44)30-19-11-4-12-20-30/h1-20,25-26,39-40H,21-24H2 |
InChI Key |
CJAKWLQOZHSERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=NCCSSCCN=CC4=C(NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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